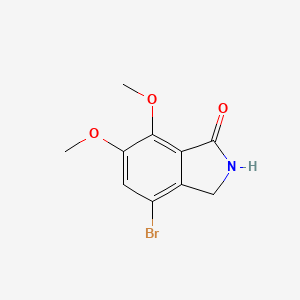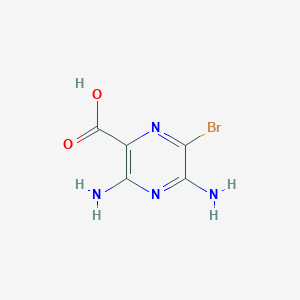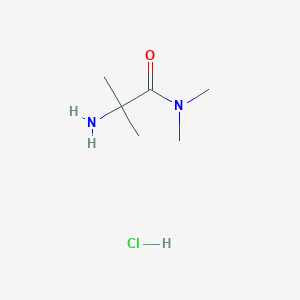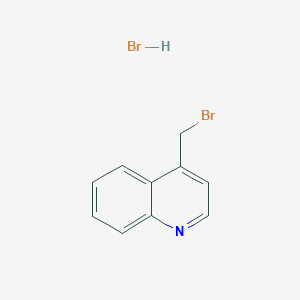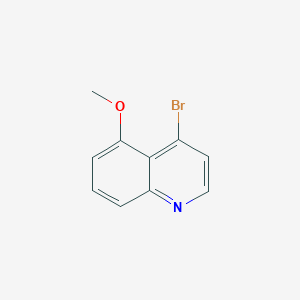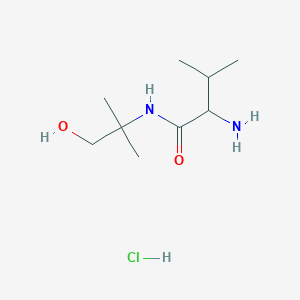
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride, also known as 2-Amino-N-methyl-3-methoxybutanamide hydrochloride, is an organic compound that has been studied extensively for its potential applications in a variety of scientific research areas. It is a white, crystalline solid that is soluble in water and has a molecular weight of 181.6 g/mol. The compound has been found to possess various biological activities, such as antiviral, antimicrobial, antifungal, and anti-inflammatory properties. It is also known to have antioxidant and neuroprotective effects.
Applications De Recherche Scientifique
Pharmacological Mechanisms and Applications
Research into the pharmacological mechanisms of compounds similar to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride has highlighted their roles in various biological processes. For instance, studies on tramadol, a compound with some structural similarities, show that it binds to micro-opioid receptors with lower affinity than morphine, suggesting its antinociceptive action might not solely be due to opioid receptor binding. This points to a broader spectrum of pharmacological applications for such compounds, including pain management and possibly beyond opioid receptor interaction (Mimami, 2005).
Biochemical Research and Therapeutic Development
Compounds like 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride also play a significant role in biochemical research and therapeutic development. Studies on neuroplasticity and the therapeutic efficacy of ketamine and classical psychedelics for depression have inspired investigations into similar compounds. These studies suggest that through primary glutamate or serotonin receptor targets, compounds can induce synaptic, structural, and functional changes, offering a potential framework for developing new treatments for psychiatric disorders (Aleksandrova & Phillips, 2021).
Role in Stroke and Neuroprotective Strategies
The underlying molecular biology of stroke and strategies aiming to mitigate complex signaling cascades have also been a research interest. Compounds with similar mechanisms to 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride have been explored for their neuroprotective potential. Research trials have evaluated various compounds for their effectiveness in ischemic stroke treatment, highlighting the importance of understanding the biochemical pathways and potential therapeutic roles of these substances (Karsy et al., 2017).
Safety, Regulation, and Adulteration Issues
The safety, regulation, and issues of adulteration within the dietary supplement industry, where compounds like 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride may be used, have been extensively reviewed. The regulatory framework by the FDA and the challenges related to poor quality control and adulteration in dietary supplements highlight the complexity of ensuring the safe use of such compounds in therapeutic and non-therapeutic contexts (Pawar & Grundel, 2017).
Propriétés
IUPAC Name |
2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-6(2)7(10)8(13)11-9(3,4)5-12;/h6-7,12H,5,10H2,1-4H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOQSWOFPNWKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



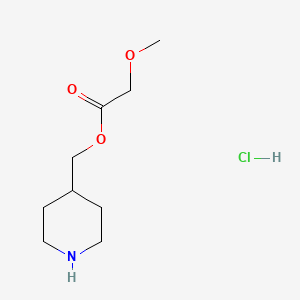


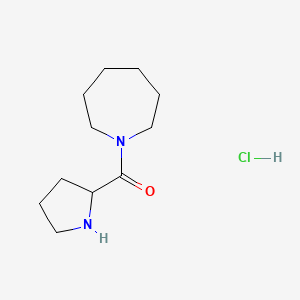

![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)
